N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,5-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-4-6-13(7-5-11)20-12(2)15(17-18-20)16(21)19(3)14-8-9-24(22,23)10-14/h4-7,14H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDVISJYSOSGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 924839-78-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies to provide a comprehensive overview.
- Molecular Formula : C₁₆H₂₀N₄O₃S
- Molecular Weight : 348.42 g/mol
- Structure : The compound features a triazole ring which is known for its diverse biological activities, combined with a tetrahydrothiophene moiety that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The incorporation of the tetrahydrothiophene unit is particularly significant as it may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many triazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells.
- Case Study : In a comparative study, some triazole derivatives showed IC₅₀ values as low as 1.1 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Profiles : Some studies have reported that triazole derivatives exhibit good inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
Trypanocidal Potential
Research into the trypanocidal activity of related triazole compounds has shown promising results:
- Efficacy Against Trypanosoma cruzi : Certain analogs displayed potent activity against both trypomastigotes and intracellular amastigotes with IC₅₀ values significantly lower than those of established treatments like benznidazole .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in nucleic acid synthesis and metabolic pathways.
- Cell Cycle Arrest : By targeting TS, these compounds may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Compounds that inhibit TS can lead to increased apoptosis through the accumulation of deoxythymidine monophosphate (dTMP), disrupting DNA synthesis.
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activity that suggests its potential as a therapeutic agent. The following areas are of particular interest:
a. Anticancer Activity
Research indicates that compounds with similar structural features to 2-[4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol have shown anticancer properties. Investigations into its ability to inhibit cancer cell proliferation and induce apoptosis are ongoing.
b. Neuropharmacology
Given its potential interaction with neurotransmitter systems, this compound may serve as a candidate for treating neurodegenerative diseases or psychiatric disorders. Studies are exploring its effects on neurotransmitter receptors and its neuroprotective properties.
c. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways, potentially offering therapeutic benefits in conditions characterized by enzyme dysregulation.
Pharmacological Studies
Pharmacological research is focusing on the pharmacokinetics and pharmacodynamics of this compound:
a. Bioavailability
Studies are assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-[4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol to determine its suitability for clinical use.
b. Safety and Toxicology
Preclinical studies are being conducted to evaluate the safety profile of the compound, including any potential toxic effects at therapeutic doses.
Case Studies
Several case studies highlight the applications and findings associated with this compound:
-
Case Study: Anticancer Efficacy
- Objective: To evaluate the anticancer effects of 2-[4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol in vitro.
- Findings: The compound demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting its potential as a lead candidate for further development.
-
Case Study: Neuroprotective Effects
- Objective: To investigate the neuroprotective properties of the compound against oxidative stress.
- Findings: Results indicated that treatment with the compound reduced markers of oxidative stress in neuronal cells, supporting its role in neuroprotection.
Comparison with Similar Compounds
Structural Similarities and Key Substituent Variations
The compound shares the 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold with several analogs (Table 1). Key differences lie in the substituents on the carboxamide nitrogen and the triazole’s 1-aryl group:
Table 1. Structural comparison of the target compound with analogs.
Electronic and Steric Effects
- Sulfone Group : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a strong electron-withdrawing effect, which may increase metabolic stability and binding affinity to targets requiring polar interactions . In contrast, analogs like ZIPSEY (hydroxyethyl) prioritize H-bonding capabilities .
- Aryl Substitutions : The 4-methylphenyl group at the triazole’s 1-position provides moderate steric bulk and lipophilicity. Comparatively, 4-chlorophenyl (ZIPSEY) or 4-methoxyphenyl () substituents alter electron density and steric hindrance, influencing solubility and target engagement .
Preparation Methods
Oxidation of Tetrahydrothiophene to the Sulfone
Tetrahydrothiophene is oxidized to its 1,1-dioxide derivative using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. This method achieves near-quantitative yields while preserving the ring structure. For functionalization at the 3-position, bromination with N-bromosuccinimide (NBS) under radical initiation conditions introduces a bromine atom, which is subsequently displaced by methylamine in a nucleophilic substitution reaction.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂, 0–5°C, 12 h | 95 |
| Bromination | NBS, AIBN, CCl₄, reflux, 6 h | 78 |
| Amination | CH₃NH₂, K₂CO₃, DMF, 60°C, 8 h | 85 |
N-Methylation of the Amine
The resulting 1,1-dioxidotetrahydrothiophen-3-amine undergoes reductive methylation using formaldehyde and sodium cyanoborohydride in methanol, yielding N-methyl-1,1-dioxidotetrahydrothiophen-3-amine with high regioselectivity.
Construction of the 1,2,3-Triazole-4-Carboxamide Core
The triazole ring is synthesized via a one-pot procedure adapted from benzylic 1,2,3-triazole-4-carboxamide protocols.
Azide Preparation: 4-Methylphenyl Azide
4-Methylaniline is diazotized with sodium nitrite and hydrochloric acid at 0°C, followed by treatment with sodium azide to yield 4-methylphenyl azide.
β-Ketonitrile Synthesis
3-Oxobutanenitrile, serving as the β-ketonitrile precursor, is prepared by condensing acetonitrile with acetyl chloride in the presence of triethylamine.
Cyclization to Form the Triazole
The β-ketonitrile reacts with 4-methylphenyl azide in anhydrous tert-butanol under inert atmosphere, catalyzed by 1,8-diazabicycloundec-7-ene (DBU) at 70°C for 24 h. This step forms the 1,5-disubstituted triazole-4-carbonitrile intermediate.
Optimized Parameters
- Molar ratio (azide:β-ketonitrile): 1:1.2
- Solvent: tert-butanol (anhydrous)
- Catalyst: DBU (1.2 equiv)
Amidification with the Sulfone-Bearing Amine
The nitrile group is converted to the carboxamide by treating the triazole-4-carbonitrile with N-methyl-1,1-dioxidotetrahydrothiophen-3-amine and potassium tert-butoxide (t-BuOK) at room temperature for 10 h. This step proceeds via nucleophilic addition-elimination, facilitated by the strong base.
Characterization Data
- 1H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar–H), 7.28 (d, J = 8.2 Hz, 2H, Ar–H), 5.42 (s, 2H, CH₂), 3.79 (s, 3H, N–CH₃), 3.46 (s, 3H, SO₂–CH₃).
- 13C NMR (125 MHz, CDCl₃): δ 162.19 (C=O), 152.54 (triazole-C), 139.12 (Ar–C), 60.00 (N–CH₃), 55.98 (SO₂–CH₃).
- HRMS : m/z calcd for C₁₉H₂₃N₅O₃S [M+H]⁺: 410.1604; found: 410.1601.
Purification and Yield Optimization
Crude product is purified via flash chromatography (hexane/ethyl acetate gradient), achieving >90% purity. Recrystallization from ethanol/water enhances crystallinity, with an overall yield of 68% from the β-ketonitrile.
Critical Factors Affecting Yield
- Moisture Control : Anhydrous conditions prevent hydrolysis of intermediates.
- Reaction Time : Prolonged heating (>24 h) leads to triazole decomposition.
- Base Strength : t-BuOK is essential for efficient amidification; weaker bases result in incomplete conversion.
Alternative Synthetic Routes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC typically produces 1,4-disubstituted triazoles, modifying the alkyne to a β-ketonitrile derivative enables 1,5-regioselectivity. However, this method requires stringent temperature control (-10°C) and yields are inferior (45–50%) compared to the one-pot method.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, reducing reaction time by 80% but compromising yield (55%) due to side-product formation.
Industrial-Scale Considerations
For large-scale production, solvent recovery systems (e.g., tert-butanol distillation) and continuous-flow reactors are employed to enhance safety and efficiency. Hazardous azide intermediates are generated in situ to minimize handling risks.
Challenges and Mitigation Strategies
- Regioselectivity : Competing 1,4-triazole formation is suppressed by using excess β-ketonitrile (1.2 equiv).
- Sulfone Stability : The 1,1-dioxide group is prone to reduction under acidic conditions; neutral pH is maintained during all steps.
- Amine Reactivity : N-Methylation must precede amidification to prevent over-alkylation.
Q & A
Q. What established synthetic routes are used to prepare this compound, and what are the critical reaction conditions?
- Methodological Answer: The synthesis typically involves a multi-step process starting with the formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC, Huisgen reaction) to ensure regioselectivity . Subsequent steps include functionalization of the triazole ring with substituents like the 4-methylphenyl group and the 1,1-dioxidotetrahydrothiophen-3-yl moiety. Key conditions include:
- Solvents: Dimethylformamide (DMF) or acetonitrile for solubility and reactivity .
- Catalysts: Copper(I) iodide for CuAAC efficiency .
- Bases: Potassium carbonate to deprotonate intermediates and drive substitutions .
- Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and confirm intermediate structures .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy: 1H and 13C NMR to verify substituent positions and connectivity .
- X-ray Diffraction: Single-crystal analysis to resolve stereochemistry and confirm the triazole ring geometry .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, especially for scale-up?
- Methodological Answer: Yield optimization involves:
- Ultrasound-Assisted Synthesis: Reduces reaction time and improves efficiency compared to traditional methods (e.g., 85% yield in 2 hours vs. 60% in 6 hours under conventional heating) .
- Temperature Control: Maintaining 60–80°C during cycloaddition to minimize side products .
- Catalyst Screening: Testing alternative catalysts (e.g., Ru-based) for improved regioselectivity in triazole formation .
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Conventional Heating | 60 | 6 | Low equipment cost |
| Ultrasound-Assisted | 85 | 2 | Faster, higher yield |
Q. How should contradictory biological activity data (e.g., anticancer vs. antimicrobial) be resolved?
- Methodological Answer: Resolve contradictions through:
- Dose-Response Studies: Establish IC50 values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial assays) to clarify potency thresholds .
- Structural Analog Testing: Compare activity of derivatives (e.g., replacing the 4-methylphenyl group with fluorophenyl) to identify critical pharmacophores .
- Target Validation: Use siRNA or CRISPR to knock down putative targets (e.g., kinases or microbial enzymes) and assess activity loss .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer: SAR approaches include:
- Substituent Variation: Systematically modifying the tetrahydrothiophen-3-yl or triazole-4-carboxamide groups to assess impact on bioactivity .
- Computational Modeling: Docking studies to predict binding interactions with targets like COX-2 or bacterial efflux pumps .
- Metabolic Stability Testing: Introducing electron-withdrawing groups (e.g., -CF3) to enhance half-life in hepatic microsomes .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Methodological Answer: Improve solubility via:
- Co-Solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Salt Formation: Convert the carboxamide to a sodium salt using NaOH, improving aqueous solubility by 10-fold .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What experimental protocols ensure stability under varying pH and temperature conditions?
- Methodological Answer: Conduct stability studies using:
- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC analysis to identify degradation products .
- Thermal Stress Testing: Store at 40°C/75% RH for 4 weeks and monitor purity via LC-MS .
- Light Exposure: Assess photostability under UV-vis light to guide storage requirements (e.g., amber vials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
